molecular formula C8H11N3 B1197569 1-Benzylguanidine CAS No. 2211-57-6

1-Benzylguanidine

Cat. No.: B1197569
CAS No.: 2211-57-6
M. Wt: 149.19 g/mol
InChI Key: ABSNGNUGFQIDDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylguanidine is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by a benzene ring substituted with a guanidine group. This compound is known for its presence in various living organisms, ranging from bacteria to humans .

Scientific Research Applications

1-Benzylguanidine has a wide range of applications in scientific research:

Future Directions

1-Benzylguanidine has been introduced as a newly alpha-emitting radiopharmaceutical for the world’s first clinical trial for targeted alpha therapy (TAT) at Fukushima Medical University in Japan . This suggests that there is potential for future research and development in this area.

Biochemical Analysis

Biochemical Properties

1-Benzylguanidine plays a significant role in biochemical reactions, particularly in the context of neuroblastoma cells. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the noradrenaline transporter, which facilitates the uptake of this compound into neuroblastoma cells . This interaction is crucial for its accumulation within these cells, enabling its therapeutic effects. Additionally, this compound can interact with enzymes involved in metabolic pathways, influencing their activity and, consequently, cellular metabolism.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In neuroblastoma cells, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s uptake via the noradrenaline transporter leads to its accumulation within the cells, where it can exert cytotoxic effects. This includes the induction of apoptosis and inhibition of cell proliferation, making it a valuable agent in neuroblastoma therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. Upon entering neuroblastoma cells via the noradrenaline transporter, this compound can inhibit specific enzymes, leading to alterations in metabolic pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained therapeutic effects . Its degradation products may also have biological activity, which needs to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it can effectively inhibit tumor growth and induce apoptosis in neuroblastoma cells . At higher doses, this compound may exhibit toxic or adverse effects, including potential damage to non-target tissues. Understanding the dosage threshold is crucial for optimizing its therapeutic use while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can influence metabolic flux and alter metabolite levels within cells . For instance, its interaction with enzymes involved in the synthesis and degradation of neurotransmitters can impact cellular metabolism and signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The noradrenaline transporter plays a key role in its uptake into neuroblastoma cells . Once inside the cells, this compound can localize to specific compartments, influencing its accumulation and activity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in therapeutic applications.

Chemical Reactions Analysis

1-Benzylguanidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Benzylguanidine is unique in its structure and function compared to other guanidine derivatives. Similar compounds include:

Properties

IUPAC Name

2-benzylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSNGNUGFQIDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2551-73-7 (hemisulfate)
Record name Benzylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20944755
Record name N-Benzylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-57-6
Record name N-(Phenylmethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002211576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzylguanidinium acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6537F6GQS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylguanidine
Reactant of Route 2
1-Benzylguanidine
Reactant of Route 3
1-Benzylguanidine
Reactant of Route 4
1-Benzylguanidine
Reactant of Route 5
1-Benzylguanidine
Reactant of Route 6
1-Benzylguanidine
Customer
Q & A

Q1: How does 1-Benzylguanidine interact with biological systems?

A: Research indicates that this compound exhibits competitive inhibition against phenylalanyl-tRNA synthetase from E. coli B. [] This enzyme plays a crucial role in protein synthesis by attaching the amino acid phenylalanine to its corresponding tRNA molecule. This compound competes with phenylalanine for binding to the enzyme's active site, effectively inhibiting its function. [] Additionally, autoradiography studies in rats revealed a high concentration of the structurally similar compound, Bethanidine (N-benzyl-N',N''-dimethylguanidine), in tissues rich in adrenergic nerve terminals, suggesting a potential interaction with the sympathetic nervous system. []

Q2: What is the structural characterization of this compound?

A: this compound has the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, the presence of aromatic and guanidine moieties suggests characteristic peaks in NMR and IR spectra, which could be further investigated.

Q3: Has this compound demonstrated any catalytic properties?

A: The provided research doesn't directly address the catalytic properties of this compound. Its primary focus lies in its inhibitory action against phenylalanyl-tRNA synthetase. [] Further studies are needed to explore potential catalytic activities.

Q4: How does the structure of this compound relate to its activity?

A: Research suggests that both the phenyl ring and the amidine or guanidine moiety are crucial for the inhibitory activity of this compound and its related compounds. [] Modifications to these structural features could significantly impact its binding affinity to phenylalanyl-tRNA synthetase and subsequently alter its inhibitory potency. []

Q5: What are the pharmacokinetic properties of this compound?

A: While the provided research doesn't explicitly investigate the pharmacokinetics of this compound, it does offer insights into the closely related compound Bethanidine. [] Bethanidine demonstrates good absorption in rats, dogs, and humans. [] In humans, it undergoes minimal metabolism, while in rats and dogs, it is metabolized to various compounds, including N-benzyl-N'-methylguanidine, N-benzylguanidine, and benzoic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.